molecular formula C16H12O4 B009480 4'-Hydroxy-5-methoxyflavone CAS No. 106848-87-7

4'-Hydroxy-5-methoxyflavone

Cat. No. B009480
M. Wt: 268.26 g/mol
InChI Key: SOXQLRMCWAKIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Hydroxy-5-methoxyflavone, also known as Hesperetin, is a flavonoid that is commonly found in citrus fruits such as oranges and lemons. It has been studied extensively for its potential health benefits, including its antioxidant and anti-inflammatory properties.

Scientific Research Applications

Antiviral Properties

4'-Hydroxy-3-methoxyflavones, closely related to 4'-Hydroxy-5-methoxyflavone, exhibit potent antiviral activities against picornaviruses, such as poliomyelitis and rhinoviruses. These compounds, particularly the 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone, have demonstrated remarkable in vitro activities against various rhinovirus serotypes, showcasing their potential as antiviral agents (De Meyer et al., 1991).

Metabolic Stability and Cancer Chemoprevention

Methoxylated flavones, including 4'-Hydroxy-5-methoxyflavone, have been identified as promising cancer chemopreventive agents due to their high metabolic stability. Studies on human liver microsomes and recombinant cytochrome P450 isoforms have highlighted the significance of methoxy substituents' positions in the flavone ring system for their metabolic stability and potential therapeutic applications (Walle & Walle, 2007).

Inhibitory Effects on HIV-1

Methoxyflavones isolated from Marcetia taxifolia, similar in structure to 4'-Hydroxy-5-methoxyflavone, have shown significant in vitro activity against HIV-1. These compounds, including Pentamethoxyflavone and Hexamethoxyflavone, inhibit HIV-1 reverse transcriptase, highlighting the potential of methoxyflavones in HIV-1 treatment (Ortega et al., 2017).

Anticancer Effects in Colon Cancer Cells

Hydroxylated polymethoxyflavones, similar to 4'-Hydroxy-5-methoxyflavone, have been studied for their effects on human colon cancer cells. These compounds, especially 5-hydroxy polymethoxyflavones, demonstrated strong inhibitory effects on the growth of colon cancer cells, indicating their potential role in cancer therapy (Qiu et al., 2010).

properties

IUPAC Name

2-(4-hydroxyphenyl)-5-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-3-2-4-14-16(13)12(18)9-15(20-14)10-5-7-11(17)8-6-10/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXQLRMCWAKIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350271
Record name ST056004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-5-methoxyflavone

CAS RN

106848-87-7
Record name ST056004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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